molecular formula C11H9NO3 B2388277 Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 69454-42-8

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No. B2388277
CAS RN: 69454-42-8
M. Wt: 203.197
InChI Key: DPYAPCOWWDVERX-UHFFFAOYSA-N
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Description

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is also known by its IUPAC name, "methyl 1-oxo-2H-isoquinoline-3-carboxylate" .


Synthesis Analysis

The synthesis of “Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” involves the reaction of 2-carboxymethylbenzaldehyde hippuric acid adduct with methanol and solid potassium hydroxide .


Molecular Structure Analysis

The molecular structure of “Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is represented by the InChI code: 1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is a solid at room temperature . It has a molecular weight of 203.2 and a flash point of 219.7 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.01, indicating its lipophilicity . The water solubility of the compound is 0.922 mg/ml .

Scientific Research Applications

Safety and Hazards

“Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAPCOWWDVERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Synthesis routes and methods I

Procedure details

The 2-carboxymethylbenzaldehyde hippuric acid adduct from above (1.0 g, 3.3 mmoles) was dissolved in methanol (20 mls) and solid potassium hydroxide (0.37 g, 6.6 mmoles) was added. The clear solution was heated (65° C.) for 1 hour. The reaction was evaporated and the solid residue partitioned between water (25 mls) and ethyl acetate (25 mls). The aqueous layer was further extracted with ethyl acetate (2×10 mls) and the combined ethyl acetate extracts washed with brine (10 mls) water (10 mls). After drying over magnesium sulphate the solution was evaporated to leave a yellow solid (0.68 g, 99% yield).
Name
2-carboxymethylbenzaldehyde hippuric acid
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0 (± 1) mol
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20 mL
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0.37 g
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Yield
99%

Synthesis routes and methods II

Procedure details

A solution of methyl isocyanoacetate (4.20 mL, 46.2 mmol) and methyl 2-formylbenzoate (6.90 g, 42.0 mmol) in 30 mL of N,N-dimethylformamide was added dropwise to a suspension of sodium hydride (1.21 g, 50.4 mmol) in 20 mL of N,N-dimethylformamide. After 5 hr, the mixture was treated with 10% aqueous acetic acid and water and extracted 2× with ethyl acetate. The combined organic extracts were washed 3× with water and brine, dried with sodium sulfate, filtered, and concentrated in vacuo. The residue was crystallized from 1:10 ethyl acetate:hexanes to provide methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
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Quantity
30 mL
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solvent
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two

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